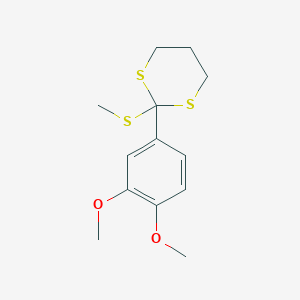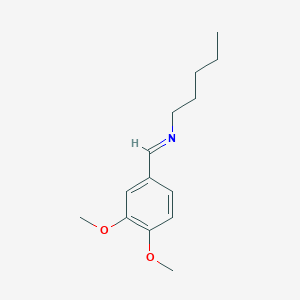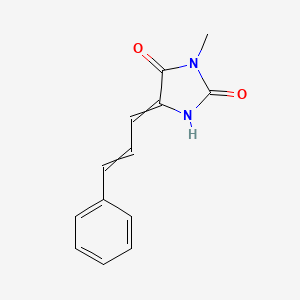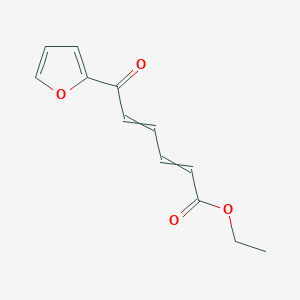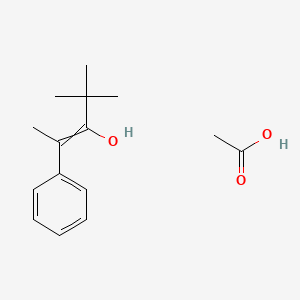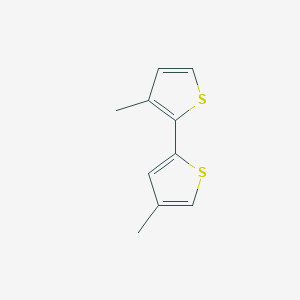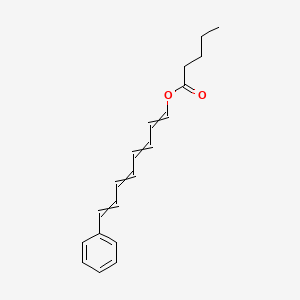
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate is a chemical compound known for its unique structure and properties. It is characterized by a conjugated system of double bonds and a phenyl group, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
The synthesis of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of octa-1,3,5,7-tetraene and phenyl derivatives.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization
Análisis De Reacciones Químicas
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives
Aplicaciones Científicas De Investigación
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. The phenyl group enhances its binding affinity to specific targets, leading to its biological effects .
Comparación Con Compuestos Similares
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate can be compared with similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar conjugated system but lacks the pentanoate group, making it less versatile in certain applications.
[(1E,3E,5Z,7Z)-8-phenylocta-1,3,5,7-tetraen-1-yl]benzene: This compound has a different substitution pattern, affecting its reactivity and applications
Propiedades
Número CAS |
118648-22-9 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
8-phenylocta-1,3,5,7-tetraenyl pentanoate |
InChI |
InChI=1S/C19H22O2/c1-2-3-16-19(20)21-17-12-7-5-4-6-9-13-18-14-10-8-11-15-18/h4-15,17H,2-3,16H2,1H3 |
Clave InChI |
PSQFMJJXGHLUNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC=CC=CC=CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


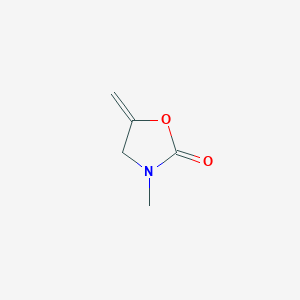
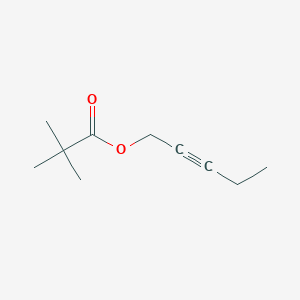
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
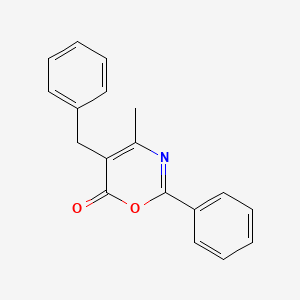
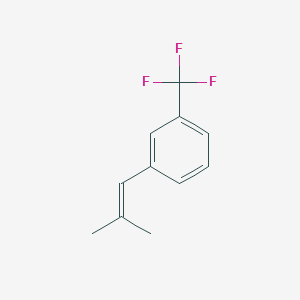
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
